molecular formula C25H32N2O5S B2377207 2-(4-(isopropylsulfonyl)phenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide CAS No. 1234828-25-1

2-(4-(isopropylsulfonyl)phenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2377207
CAS No.: 1234828-25-1
M. Wt: 472.6
InChI Key: SSWMTWPOHUUZES-UHFFFAOYSA-N
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Description

2-(4-(isopropylsulfonyl)phenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C25H32N2O5S and its molecular weight is 472.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • A series of N-aryl/aralkyl substituted-2"[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized, showcasing potential biological activities, particularly against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, indicating a promising area for therapeutic application (H. Khalid et al., 2014).
  • Another study focused on the synthesis of compounds via conventional and microwave-assisted protocols, exploring their inhibitory potential against bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase enzymes, contributing to the understanding of their pharmacological potential (N. Virk et al., 2018).
  • The reaction of unsubstituted acetoacetamide with aromatic aldehydes led to the creation of 2-aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxamides, with synthesized compounds being tested for antimicrobial and analgesic activities, demonstrating the compound's potential in medicinal chemistry (N. V. Nosova et al., 2020).

Pharmacological Characterization

  • Pharmacological characterization of related compounds has demonstrated potential for the treatment of depression and addiction disorders, showcasing the relevance of these compounds in neuropharmacology (S. Grimwood et al., 2011).

Enzyme Inhibitory and Antibacterial Studies

  • Synthesized derivatives of a related structure exhibited moderate to excellent activity against Gram-negative and Gram-positive bacteria, further emphasizing the importance of these compounds in developing new antibacterial agents (H. Khalid et al., 2016).

Structural Analysis

  • Crystal structure analysis of compounds with similar structural motifs has contributed to the understanding of their conformation and potential interactions, which is crucial for the design of more effective and selective therapeutic agents (B. Raghuvarman et al., 2014).

Properties

IUPAC Name

N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O5S/c1-19(2)33(30,31)23-10-8-20(9-11-23)16-24(28)26-17-21-12-14-27(15-13-21)25(29)18-32-22-6-4-3-5-7-22/h3-11,19,21H,12-18H2,1-2H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWMTWPOHUUZES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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